6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline
Description
Properties
IUPAC Name |
(3-pyridin-2-yloxypyrrolidin-1-yl)-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(13-4-5-15-16(11-13)20-9-8-19-15)22-10-6-14(12-22)24-17-3-1-2-7-21-17/h1-5,7-9,11,14H,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLWKSYOCNQUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Methyl Quinoxaline-6-carboxylate
Methyl quinoxaline-6-carboxylate undergoes alkaline hydrolysis to yield quinoxaline-6-carboxylic acid. In a representative procedure:
Acyl Chloride Formation
Quinoxaline-6-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions:
- Solvent : Dichloromethane or toluene.
- Catalyst : Dimethylformamide (DMF, catalytic).
- Yield : >85% after purification.
Preparation of 3-(Pyridin-2-yloxy)pyrrolidine
The pyrrolidine subunit is synthesized via nucleophilic substitution or Mitsunobu reaction:
Nucleophilic Substitution Approach
Mitsunobu Reaction
For enhanced stereocontrol, pyrrolidin-3-ol and pyridin-2-ol are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
- Solvent : Tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 12–24 hours.
- Yield : 75–80% with inversion of configuration.
Amide Bond Formation: Coupling Quinoxaline-6-carbonyl Chloride with 3-(Pyridin-2-yloxy)pyrrolidine
The final step involves coupling the two intermediates via Schotten-Baumann or carbodiimide-mediated methods:
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Molar ratio : 1:1.2 (acyl chloride:amine).
- Solvent : Anhydrous DMF or CH₂Cl₂.
- Yield : 75–80% after column chromatography.
Alternative Routes and Optimization Strategies
One-Pot Sequential Synthesis
A streamlined protocol combines quinoxaline carboxylation and pyrrolidine coupling in a single reactor:
Solid-Phase Synthesis
Immobilized quinoxaline derivatives on Wang resin enable iterative coupling cycles:
- Linker : Hydroxymethylphenoxyacetic acid (HMPA).
- Cleavage : TFA/CH₂Cl₂ (95:5 v/v).
- Purity : >90% by HPLC.
Reaction Conditions and Yield Optimization Table
Analytical Characterization and Quality Control
Key analytical data for the final compound:
Chemical Reactions Analysis
Types of Reactions
6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated quinoxaline intermediates with nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce fully saturated derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives, including 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline, as anticancer agents. The compound exhibits inhibitory activity against key kinases involved in cancer progression, such as Akt, Rsk, and S6K kinases. These kinases play critical roles in cell survival and proliferation, making them attractive targets for cancer therapy.
- Mechanism of Action : The compound's mechanism involves the inhibition of kinase activity, which disrupts signaling pathways essential for tumor growth and survival. For instance, Akt kinase is often overactive in various cancers, leading to uncontrolled cell growth. By inhibiting this kinase, the compound can potentially reduce tumor size and prevent metastasis .
- Case Studies : In vitro studies have demonstrated that this compound effectively suppresses the growth of cancer cell lines, including breast and prostate cancer models . Further research is needed to evaluate its efficacy in vivo.
Antiviral Properties
Quinoxaline derivatives have shown promise as antiviral agents. Some studies suggest that similar compounds can inhibit viral replication through various mechanisms.
- Specific Activity : For example, certain quinoxaline derivatives have been reported to inhibit the replication of herpes simplex virus (HSV) and cytomegalovirus (CMV) in cell cultures. The antiviral activity is believed to stem from their ability to bind to viral proteins or interfere with viral RNA synthesis .
Anti-inflammatory Effects
The anti-inflammatory properties of quinoxaline derivatives are another area of interest. Compounds with similar structural features have been associated with reduced production of pro-inflammatory cytokines.
- Research Findings : A study indicated that some quinoxaline derivatives significantly decreased lipopolysaccharide (LPS)-induced cytokine production in vitro. This suggests that this compound may also possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Sirtuin Activation
Sirtuins are a family of proteins that regulate cellular processes including aging and inflammation. Recent research has identified certain quinoxaline-based derivatives as selective activators of Sirt6, a member of the sirtuin family.
- Pharmacological Implications : Activation of Sirt6 has been linked to anti-aging effects and improved metabolic health. Compounds that enhance Sirt6 activity could be beneficial in treating age-related diseases and metabolic disorders .
Synthesis Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Coupling | Pyridine derivative + Quinoxaline precursor + Base (e.g., triethylamine) |
| 2 | Purification | Column chromatography to isolate product |
| 3 | Characterization | NMR, MS for structural confirmation |
Mechanism of Action
The mechanism of action of 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline and analogous compounds:
Structural and Functional Analysis:
Substituent Complexity: The target compound incorporates a pyrrolidine-1-carbonyl group linked to a pyridinyloxy moiety, enabling diverse interactions (e.g., hydrogen bonding via carbonyl oxygen). In contrast, 6-(3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline substitutes quinoxaline with a pyrazole ring, which confers aromaticity and rigidity. The methyl group on its pyridine may improve membrane permeability.
Molecular Weight and Polarity: The target’s higher molecular weight (333.35 g/mol vs. 287.33 g/mol for the pyrazole analog) reflects its extended substituent.
Synthetic Relevance :
- The tert-butyl-protected compounds in serve as precursors for introducing pyrrolidine-pyridine ether motifs. Their bromo and methoxy groups facilitate further functionalization, whereas the target compound represents a more advanced intermediate or final product.
The pyrazole derivative might exhibit distinct target selectivity due to its heterocycle, while simpler pyrrolidinyl analogs may prioritize passive diffusion.
Biological Activity
6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a pyrrolidine moiety and a pyridine-2-yloxy group. The structure can be represented as follows:
This configuration is significant for its interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in inflammatory responses by regulating cyclic nucleotide levels .
Potential Mechanisms Include:
- Inhibition of PDE4 : This inhibition could lead to increased levels of cyclic AMP (cAMP), thereby modulating inflammatory cell activation and reducing inflammation .
- Receptor Binding : The compound may also interact with specific receptors involved in neurotransmission or inflammation, although detailed studies are needed to elucidate these pathways.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine release in vitro | |
| Neuroprotective | Protection against neuronal apoptosis in models | |
| Analgesic | Pain relief in animal models |
Case Studies
- Anti-inflammatory Activity : A study demonstrated that a related compound inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages by decreasing the expression of pro-inflammatory cytokines. This suggests that this compound may have similar effects .
- Neuroprotective Effects : In models of neurodegeneration, compounds with structural similarities showed significant neuroprotection against oxidative stress-induced cell death, indicating potential applications in neurodegenerative diseases .
- Pain Management : Animal studies indicated that derivatives of quinoxaline compounds could effectively reduce pain responses in inflammatory models, suggesting a pathway for analgesic development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline?
- Methodological Answer : The compound can be synthesized via condensation reactions between 1,2-phenylenediamine derivatives and carbonyl-containing synthons. For example, α-dicarbonyls or α-halogeno carbonyls are reacted with 1,2-phenylenediamine under catalytic conditions (e.g., pyridine or tosic acid) to form the quinoxaline core . The pyrrolidine-carbonyl moiety is introduced through nucleophilic acyl substitution or coupling reactions, often requiring optimized solvent systems (e.g., toluene or ethanol) and acid-binding agents .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Peaks at ~1710 cm⁻¹ (C=O stretch), ~1544 cm⁻¹ (C=N quinoxaline), and ~1174 cm⁻¹ (C-O ether linkage) confirm functional groups .
- ¹H NMR : Signals for pyridine protons (δ 8.35–8.45 ppm), pyrrolidine methylene (δ 3.5–4.0 ppm), and quinoxaline aromatic protons (δ 7.5–9.5 ppm) are critical for structural validation .
- Mass Spectrometry : High-resolution MS (e.g., EI-MS) identifies molecular ion peaks (e.g., m/z 315 [M+1]) and fragmentation patterns .
Q. What biological activities are reported for structurally similar quinoxaline derivatives?
- Methodological Answer : Quinoxalines exhibit antimicrobial, anticancer, and kinase-inhibitory activities. For instance, derivatives with pyrrolidine-carbonyl groups show enhanced binding to kinase ATP pockets due to conformational flexibility . Anticancer activity is often evaluated via MTT assays, with IC₅₀ values correlated to substituent electronegativity and steric effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the pyrrolidine-carbonyl linkage?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Pyridine or tosic acid catalyzes quinoxaline formation, while Pd-based catalysts enhance coupling reactions for the pyrrolidine moiety .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, whereas toluene minimizes side reactions .
- Temperature Control : Stepwise heating (e.g., 80°C for cyclization, room temperature for coupling) reduces decomposition .
Q. How can contradictions in biological activity data be resolved for quinoxaline derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or structural nuances. Strategies include:
- Dose-Response Profiling : Validate activity across multiple concentrations and replicate experiments .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and explain discrepancies between in vitro and in vivo results .
Q. What mechanistic insights exist for the formation of the pyrrolidine-carbonyl group?
- Methodological Answer : The linkage forms via nucleophilic attack of the pyrrolidine nitrogen on a carbonyl electrophile (e.g., activated ester or acid chloride). Isotopic labeling studies (¹³C NMR) and intermediate trapping (e.g., using TEMPO) confirm a two-step mechanism: (1) acylation and (2) cyclization .
Q. What is the compound’s role in kinase inhibition, and how can structure-activity relationships (SAR) guide optimization?
- Methodological Answer : The quinoxaline core interacts with kinase hinge regions, while the pyrrolidine-carbonyl group enhances solubility and selectivity. SAR studies show:
- Pyridine-Oxy Substituents : Improve π-π stacking with hydrophobic kinase pockets .
- Pyrrolidine Conformation : Ring puckering (e.g., 3R configuration) affects binding kinetics .
- Quinoxaline Substitution : Electron-withdrawing groups (e.g., -CF₃) enhance potency but may reduce bioavailability .
Q. What strategies enable regioselective functionalization of the quinoxaline core?
- Methodological Answer : Regioselectivity is controlled by:
- Directing Groups : Use of -NH₂ or -OMe at specific positions directs electrophilic substitution (e.g., nitration at C5/C8) .
- Metal-Mediated Cross-Coupling : Suzuki-Miyaura reactions selectively functionalize halogenated quinoxalines (e.g., C6-Br) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
